5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside

Enzyme Specificity Glycoside Hydrolases Chromogenic Substrates

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9), also referred to as X-β-L-Fuc or X-Fuc, is a halogenated indoxyl glycoside chromogenic substrate. Its primary and specific application is the detection, identification, and quantification of beta-L-fucosidase enzymatic activity in biochemical assays.

Molecular Formula C14H15BrClNO5
Molecular Weight 392.63
CAS No. 125328-84-9
Cat. No. B571315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside
CAS125328-84-9
Molecular FormulaC14H15BrClNO5
Molecular Weight392.63
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
InChIInChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m0/s1
InChIKeyZMYJTGDNFZJYFN-FAKBCLHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9) Procurement Profile: A Chromogenic Substrate for Beta-L-Fucosidase


5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9), also referred to as X-β-L-Fuc or X-Fuc, is a halogenated indoxyl glycoside chromogenic substrate [1]. Its primary and specific application is the detection, identification, and quantification of beta-L-fucosidase enzymatic activity in biochemical assays . Upon enzymatic cleavage of the glycosidic bond, the compound releases a chromogenic aglycone (5-bromo-4-chloro-3-hydroxyindole), which rapidly oxidizes in air to form a distinct, water-insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) . This property enables its use in both quantitative solution-phase kinetic assays and for the direct visualization of beta-L-fucosidase activity in histochemical staining and colony screening applications .

The Anomeric and Enantiomeric Specificity of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9)


The substitution of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (X-β-L-Fuc) with other fucopyranoside chromogens is not possible due to the strict stereochemical and anomeric specificity of glycoside hydrolases [1]. The compound's core differentiation lies in its specific beta-L glycosidic linkage. Alpha-L-fucopyranoside analogs (e.g., X-α-L-Fuc, CAS 171869-92-4) are substrates for alpha-L-fucosidases, a completely distinct class of enzymes . Similarly, beta-D-fucopyranoside compounds (e.g., X-β-D-Fuc, CAS 17016-46-5) are cleaved by beta-D-fucosidases, which often co-occur as secondary activities in some beta-D-galactosidases . Therefore, for research or diagnostic workflows requiring the specific and unambiguous detection of beta-L-fucosidase activity, only the beta-L-fucopyranoside configuration is suitable. Using an incorrect anomer or enantiomer will result in a false-negative result for beta-L-fucosidase activity, compromising assay validity [1]. This specificity is the foundational selection criterion for procurement.

Quantitative Differentiation of 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9) for Procurement


Absolute Stereochemical Specificity for Beta-L-Fucosidase vs. Alpha-L-Fucosidase Substrates

The target compound, 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (X-β-L-Fuc), is specifically cleaved by beta-L-fucosidases. In contrast, the alpha-anomer, 5-Bromo-4-chloro-3-indoxyl-alpha-L-fucopyranoside (X-α-L-Fuc, CAS 171869-92-4), is a substrate for alpha-L-fucosidases [1]. This represents an absolute stereochemical differentiation. An enzyme with exclusive beta-L-fucosidase activity, such as that from the beta-galactosidase of Haloferax alicantei, exhibits zero detectable activity towards X-α-L-Fuc, and alpha-L-fucosidases show no activity towards the beta-L isomer [2].

Enzyme Specificity Glycoside Hydrolases Chromogenic Substrates Anomeric Selectivity

Differentiation from Beta-D-Fucopyranoside Chromogens in Enzyme Screens

In screening of genomic libraries for novel glycosidases, researchers differentiate between beta-L-fucosidase and beta-D-fucosidase activities using their respective chromogenic substrates [1]. The target compound (X-β-L-Fuc) is the definitive substrate for beta-L-fucosidase. Its beta-D enantiomer, 5-Bromo-4-chloro-3-indolyl-beta-D-fucopyranoside (X-β-D-Fuc, CAS 17016-46-5), is used to detect beta-D-fucosidase, an activity often found as a promiscuous function in some beta-D-galactosidases but not in beta-L-specific enzymes [2]. Using X-β-D-Fuc would fail to detect genuine beta-L-fucosidase activity.

Glycosidase Substrate Specificity Beta-D-Fucosidase Gene Library Screening

Distinct Readout Format: Chromogenic Precipitate vs. Soluble Colorimetric Endpoint

The target compound (X-β-L-Fuc) generates a highly localized, water-insoluble blue precipitate upon enzymatic cleavage . This is a key differentiating feature from soluble p-nitrophenyl (pNP) based substrates, such as p-Nitrophenyl-beta-L-fucopyranoside . While pNP substrates are excellent for continuous spectrophotometric kinetic assays in solution, they produce a diffuse yellow color and cannot localize the enzyme signal [1]. The precipitating nature of X-β-L-Fuc enables its use in histochemical staining of tissues and in the direct visual screening of bacterial or yeast colonies on agar plates, a capability that pNP substrates lack [2].

Assay Development Chromogenic Substrate Histochemistry Colony Screening

Comparable Kinetic Utility to Nitrophenyl Substrates for Solution Assays

While the target compound is often highlighted for its precipitating properties, it can also be used for quantitative kinetic assays in solution, similar to p-nitrophenyl substrates . Chromogenic indoxyl substrates like X-β-L-Fuc are essential tools for determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for beta-L-fucosidase . Although specific Km values for this exact compound are not widely published, the class of halogenated indoxyl glycosides is established for this purpose, providing comparable kinetic utility to pNP substrates while offering the added advantage of a single compound for both kinetic and histochemical assays [1].

Enzyme Kinetics Spectrophotometry Chromogenic Assay Km Determination

Optimal Use Cases for 5-Bromo-4-chloro-3-indoxyl-beta-L-fucopyranoside (CAS 125328-84-9) Procurement


Screening of Metagenomic or Genomic Expression Libraries for Novel Beta-L-Fucosidases

This compound is the definitive substrate for screening libraries to identify clones expressing beta-L-fucosidase activity. The blue precipitate formed on agar plates containing X-β-L-Fuc allows for direct visual identification and isolation of positive colonies, a task for which soluble pNP substrates are unsuitable [1]. Its use is critical for bioprospecting efforts aimed at discovering enzymes with novel beta-L-fucosidase specificities.

Histochemical Localization of Beta-L-Fucosidase Activity in Tissues or Cells

For studies investigating the spatial distribution of beta-L-fucosidase in biological samples, this chromogenic substrate is essential. Its conversion to an insoluble blue precipitate ensures the signal remains localized at the site of enzyme activity, enabling high-resolution microscopic analysis . This application is impossible with soluble colorimetric substrates like pNP-β-L-Fuc.

Confirmation of Substrate Specificity for Characterized Beta-L-Fucosidases

When a new glycoside hydrolase is purified or recombinantly expressed, confirming its anomeric and enantiomeric specificity is a standard characterization step. X-β-L-Fuc is used in a direct panel alongside X-α-L-Fuc and X-β-D-Fuc to definitively demonstrate that the enzyme is a true beta-L-fucosidase, as opposed to a promiscuous beta-D-fucosidase or alpha-L-fucosidase [2]. This provides essential, publishable characterization data.

Development of Beta-L-Fucosidase-Based Reporter Gene Assays

In synthetic biology and microbiology, X-β-L-Fuc can serve as a reporter substrate for engineered bacterial strains where beta-L-fucosidase (or a bifunctional enzyme with this activity) acts as a reporter. This allows for the visual assessment of gene expression or the presence of specific microbial species on chromogenic agar, a technique demonstrated for related fucosidase substrates [3].

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